

CELF3 Expression in Human Tissues: An In-depth Technical Guide

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Compound of Interest

Compound Name: *CELF3 Human Pre-designed
siRNA Set A*

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This technical guide provides a comprehensive overview of the expression of CUGBP Elav-like family member 3 (CELF3) across a range of human tissues. CELF3, an RNA-binding protein, plays a crucial role in the post-transcriptional regulation of gene expression, primarily through the control of alternative splicing. Understanding its tissue-specific expression is vital for elucidating its function in normal physiology and its potential role in disease pathogenesis. This document summarizes quantitative expression data, details relevant experimental protocols, and visualizes key regulatory pathways and experimental workflows.

Quantitative Expression of CELF3

The expression of CELF3 varies significantly across different human tissues at both the mRNA and protein levels. The following tables provide a summary of quantitative data compiled from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA).

CELF3 mRNA Expression

The GTEx project provides transcript-level expression data as Transcripts Per Million (TPM), offering a normalized measure of gene expression.

Tissue	Median TPM
Brain - Cerebellum	110.5
Brain - Cerebellar Hemisphere	105.2
Brain - Cortex	85.4
Brain - Frontal Cortex (BA9)	82.1
Brain - Caudate (basal ganglia)	75.9
Brain - Nucleus accumbens (basal ganglia)	73.2
Brain - Putamen (basal ganglia)	70.1
Brain - Hippocampus	65.8
Brain - Amygdala	60.3
Brain - Hypothalamus	55.7
Testis	25.1
Pituitary	18.9
Adrenal Gland	9.8
Thyroid	7.5
Nerve - Tibial	6.2
Ovary	5.1
Muscle - Skeletal	4.3
Heart - Atrial Appendage	3.9
Heart - Left Ventricle	3.5
Colon - Transverse	2.8
Lung	2.5
Esophagus - Muscularis	2.4
Small Intestine - Terminal Ileum	2.1

Stomach	1.9
Spleen	1.7
Prostate	1.5
Skin - Sun Exposed (Lower leg)	1.3
Adipose - Subcutaneous	1.1
Liver	0.8
Pancreas	0.7
Whole Blood	0.5
Kidney - Cortex	0.4

Data Source: GTEx Portal V8. Tissues are ordered by median TPM.

CELF3 Protein Expression

The Human Protein Atlas provides data on protein expression based on immunohistochemistry (IHC) staining in various tissues. The staining is scored based on intensity (Negative, Weak, Moderate, Strong) and the fraction of stained cells (<25%, 25-75%, >75%). This has been converted into a semi-quantitative score for this guide.[\[1\]](#)

Tissue	Staining Intensity	Staining Distribution	Cellular Localization
Brain (Cerebral Cortex)	High	>75% of cells	Nuclear and Cytoplasmic
Brain (Cerebellum)	High	>75% of cells	Nuclear and Cytoplasmic
Brain (Hippocampus)	High	>75% of cells	Nuclear and Cytoplasmic
Testis	Medium	25-75% of cells	Nuclear in spermatogonia
Pituitary Gland	Low	<25% of cells	Cytoplasmic
Lung	Low	<25% of cells in pneumocytes	Cytoplasmic
Breast	Not detected	Not detected	Not applicable

Data Source: The Human Protein Atlas.[\[2\]](#)

Experimental Protocols

Accurate determination of CELF3 expression relies on robust and well-validated experimental protocols. The following sections detail standardized methods for immunohistochemistry and western blotting for the detection of CELF3.

Immunohistochemistry (IHC)

This protocol is adapted for the use of the rabbit polyclonal anti-CELF3 antibody (e.g., HPA006292).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Transfer to 100% ethanol (2 x 3 minutes).

- Transfer to 95% ethanol (1 x 1 minute).
- Transfer to 70% ethanol (1 x 1 minute).
- Rinse in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) in a citrate-based buffer (pH 6.0) for 20 minutes at 95-100°C.
 - Allow slides to cool to room temperature.
- Blocking:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
 - Wash with phosphate-buffered saline (PBS).
 - Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
- Primary Antibody Incubation:
 - Incubate with anti-CELF3 primary antibody (e.g., HPA006292, diluted 1:250 in PBS with 1% BSA) overnight at 4°C in a humidified chamber.[3]
- Detection:
 - Wash with PBS (3 x 5 minutes).
 - Incubate with a biotinylated goat anti-rabbit secondary antibody for 30 minutes.
 - Wash with PBS (3 x 5 minutes).
 - Incubate with streptavidin-horseradish peroxidase (HRP) complex for 30 minutes.
 - Wash with PBS (3 x 5 minutes).

- Visualization and Counterstaining:
 - Develop with 3,3'-Diaminobenzidine (DAB) substrate until a brown precipitate is visible.
 - Rinse with distilled water.
 - Counterstain with hematoxylin.
 - Dehydrate through a graded ethanol series and xylene.
 - Mount with a permanent mounting medium.

Western Blotting

This protocol is a general guideline for the detection of CELF3 using a rabbit polyclonal antibody (e.g., Santa Cruz Biotechnology, sc-101915).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Protein Extraction:
 - Lyse tissue or cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with anti-CELF3 primary antibody (e.g., sc-101915, diluted 1:200 - 1:1000 in blocking buffer) overnight at 4°C.[\[7\]](#)

- Secondary Antibody and Detection:
 - Wash the membrane with TBST (3 x 10 minutes).
 - Incubate with an HRP-conjugated goat anti-rabbit secondary antibody (diluted 1:2000 - 1:5000 in blocking buffer) for 1 hour at room temperature.[\[7\]](#)
 - Wash the membrane with TBST (3 x 10 minutes).
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Molecular Interactions

CELF3 is a key regulator of alternative splicing, a fundamental process for generating proteomic diversity.[\[11\]](#) Its primary known function is to bind to specific RNA sequences in pre-mRNAs and influence the inclusion or exclusion of particular exons.

Regulation of MAPT (Tau) Exon 10 Splicing

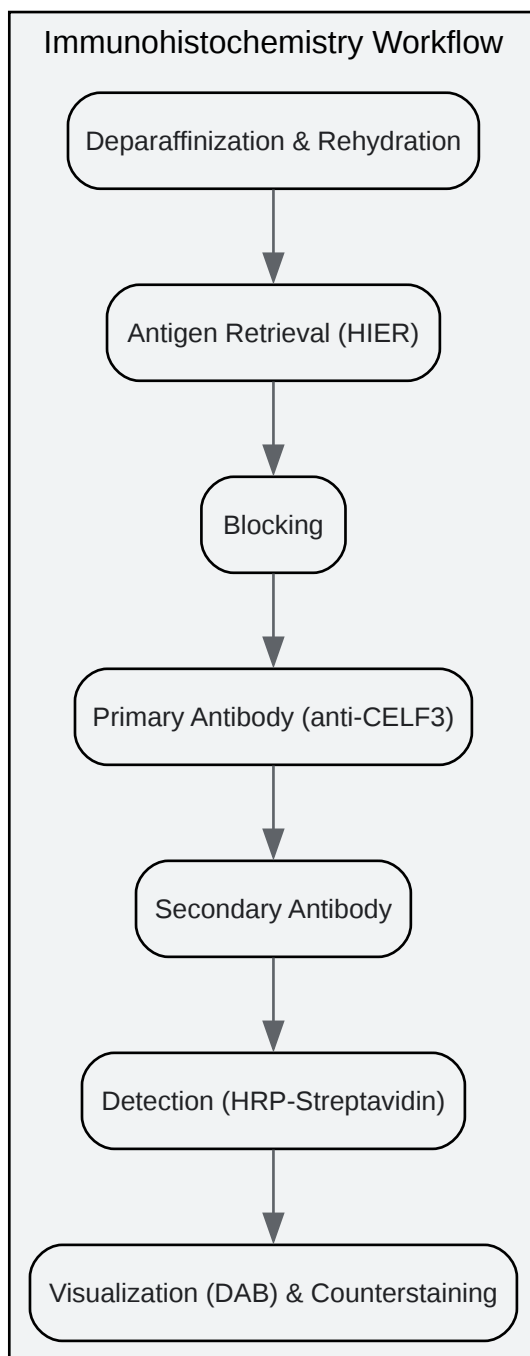
A well-characterized role of CELF3 is its involvement in the alternative splicing of exon 10 of the Microtubule-Associated Protein Tau (MAPT) gene.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The inclusion of exon 10 leads to the production of the 4R-tau isoform, while its exclusion results in the 3R-tau isoform. An imbalance in the 3R:4R ratio is associated with several neurodegenerative diseases, collectively known as tauopathies. CELF3 promotes the inclusion of exon 10, thereby increasing the production of 4R-tau.

Protein-Protein Interactions

The STRING database reveals that CELF3 interacts with a network of other RNA-binding proteins and splicing factors.[\[11\]](#)[\[17\]](#) These interactions underscore its central role in the spliceosome and the regulation of RNA processing. Key interactors include members of the Muscleblind-like (MBNL) and other CELF protein families, which are also known to be involved in the regulation of alternative splicing.

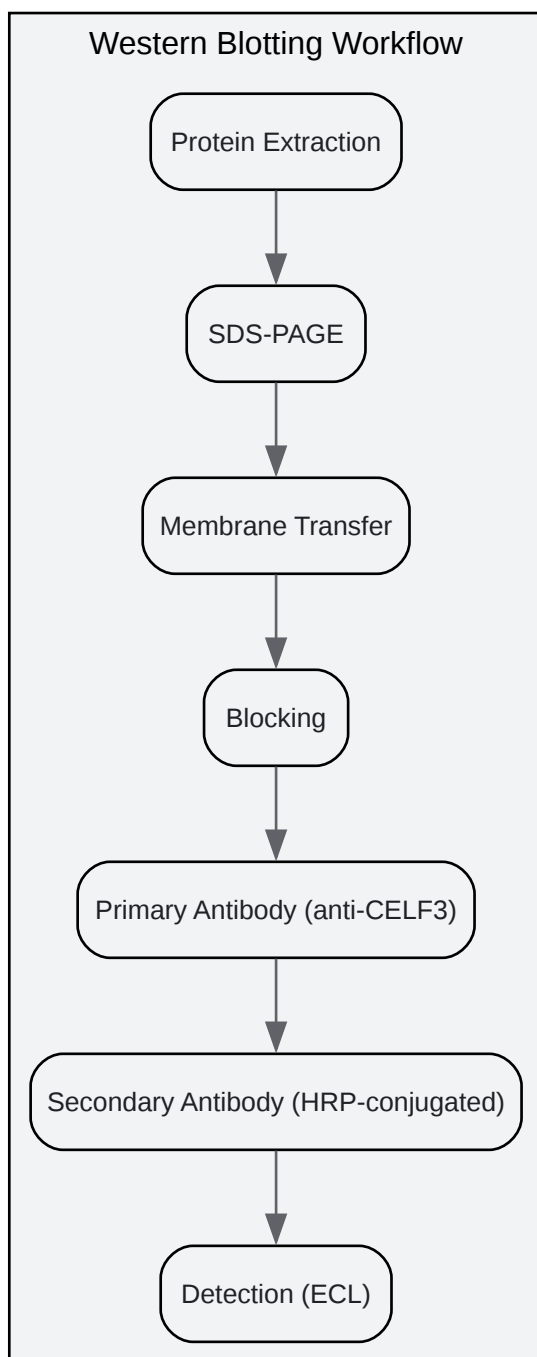
Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the regulatory role of CELF3.



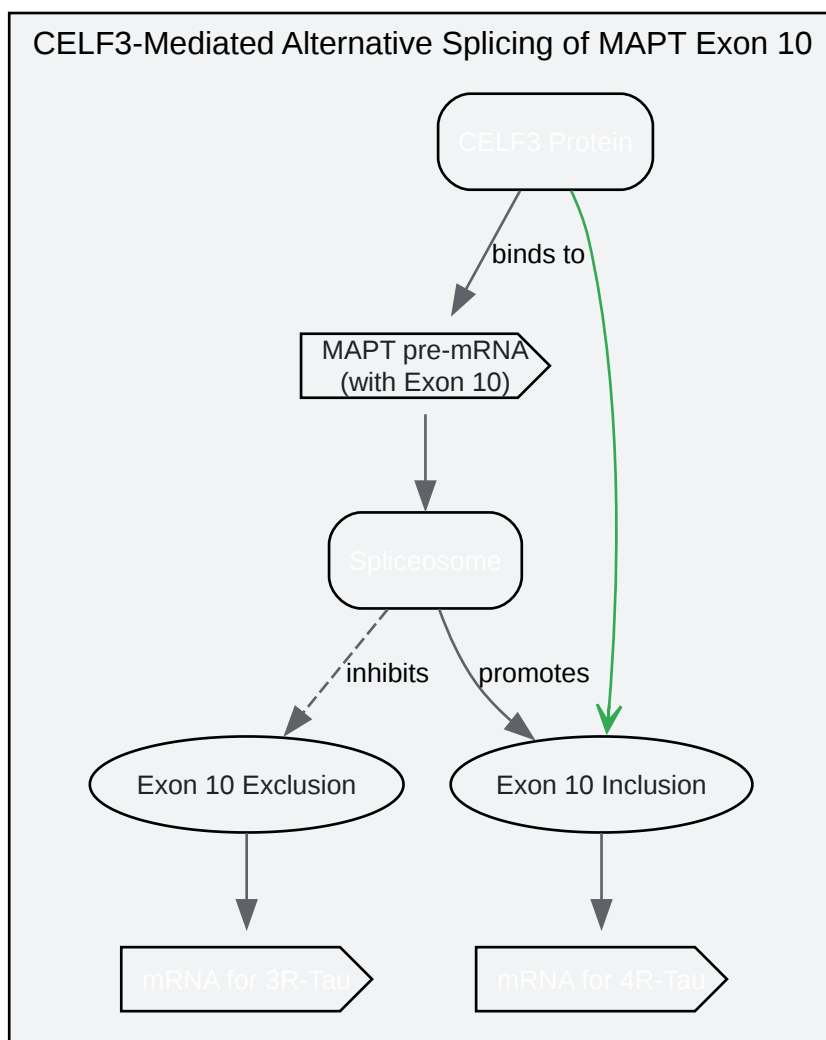
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Immunohistochemistry Workflow Diagram



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Western Blotting Workflow Diagram



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CEL F3 Regulation of MAPT Splicing

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